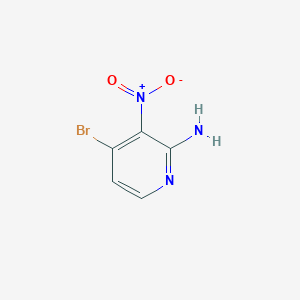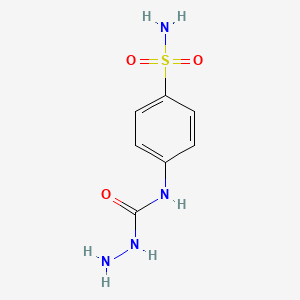
N-(4-Sulfamoylphenyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-(4-Sulfamoylphenyl)hydrazinecarboxamide is a chemical compound that can be synthesized through various reactions involving the coupling of aryl groups, sulfur dioxide, and hydrazines. The compound is part of a broader class of N-aminosulfonamides, which have been the subject of recent research due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of N-aminosulfonamides, such as N-(4-Sulfamoylphenyl)hydrazinecarboxamide, has been achieved through palladium-catalyzed coupling reactions. One method involves the use of aryl nonaflates, sulfur dioxide, and hydrazines in the presence of Pd(OAc)2/XantPhos and TBAB in 1,4-dioxane at 80 °C, leading to moderate to good yields of the desired product . Another approach is a photo-induced, catalyst-free three-component reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine under ultraviolet irradiation, which allows for the incorporation of the sulfonyl group without the need for metals or photo-redox catalysts .
Molecular Structure Analysis
The molecular structure of N-(4-Sulfamoylphenyl)hydrazinecarboxamide is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a hydrazinecarboxamide moiety. The synthesis methods mentioned provide a framework for the incorporation of sulfur dioxide into the molecular structure, which is a key step in the formation of the sulfonamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(4-Sulfamoylphenyl)hydrazinecarboxamide are complex and involve multiple steps. For instance, the palladium-catalyzed reaction likely proceeds through the insertion of sulfur dioxide into the aryl group, followed by coupling with hydrazine . The photo-induced reaction mechanism may involve a 5-exo radical cyclization followed by the insertion of sulfur dioxide . These reactions demonstrate good functional group tolerance, which is important for the synthesis of diverse derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(4-Sulfamoylphenyl)hydrazinecarboxamide are not detailed in the provided papers, the general properties of N-aminosulfonamides can be inferred. These compounds typically exhibit good solubility in polar solvents and may have varying degrees of stability depending on their substitution patterns. The biological activity of related compounds, such as 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, has been tested, showing analgesic, anti-inflammatory, and antimicrobial activities, which suggests potential applications for N-(4-Sulfamoylphenyl)hydrazinecarboxamide in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(4-Sulfamoylphenyl)hydrazinecarboxamide and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study by El-Gaby (2000) demonstrated the synthesis of various derivatives containing sulfonamido moieties that showed in vitro antimicrobial activity against various bacterial strains (El-Gaby, 2000). Similarly, Darwish (2014) reported on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which were evaluated as antimicrobial agents (Darwish, 2014).
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds containing the N-(4-Sulfamoylphenyl)hydrazinecarboxamide group. Research by Attia et al. (2012) provided insight into the crystal structure of a related compound, contributing to a deeper understanding of its physical and chemical properties (Attia et al., 2012).
Potential Anticancer Applications
Recent research has also explored the potential use of sulfonamide derivatives, including N-(4-Sulfamoylphenyl)hydrazinecarboxamide, as anticancer agents. Mohamed et al. (2022) synthesized a series of new sulfonamide drugs and evaluated their anticancer effects against breast carcinoma cell lines, revealing promising results (Mohamed et al., 2022).
Applications in Molecular Docking Studies
The use of N-(4-Sulfamoylphenyl)hydrazinecarboxamide derivatives in molecular docking studies has been noted, particularly in the context of drug development. For example, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds from N-(4-sulfamoylphenyl)benzamide and investigated their inhibitory activity against metalloenzyme carbonic anhydrase, a target in drug development (Ulus et al., 2013).
Environmental and Biophysical Interactions
Sulfonamide drugs, including derivatives of N-(4-Sulfamoylphenyl)hydrazinecarboxamide, have been studied for their environmental impact and biophysical interactions. Research in this area includes studies on the biodegradation and toxicity of these compounds in environmental settings (Ovung & Bhattacharyya, 2021).
Eigenschaften
IUPAC Name |
1-amino-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDDJQZIDKYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80529825 | |
| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |
CAS RN |
87013-80-7 | |
| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
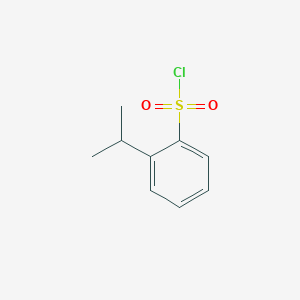


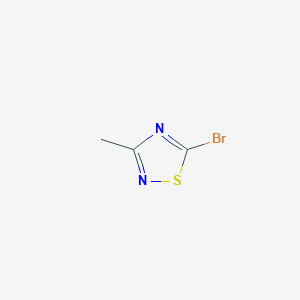
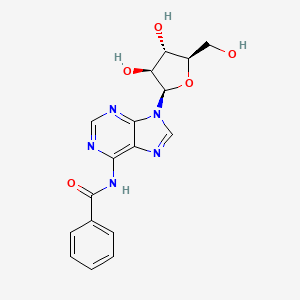
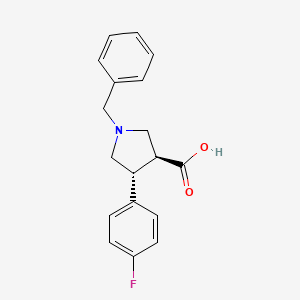
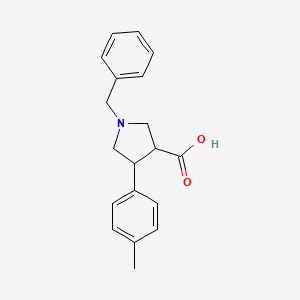
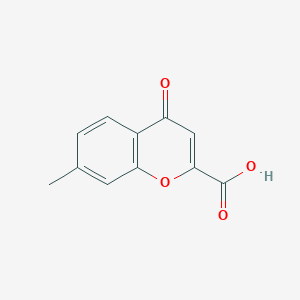
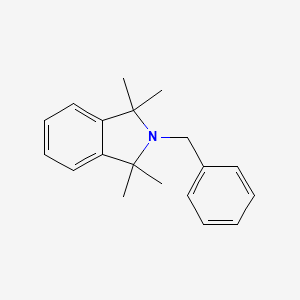
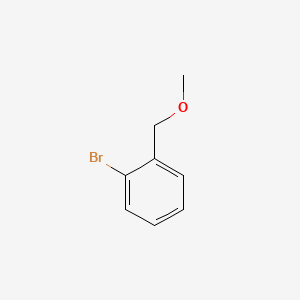
![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)
